molecular formula C21H23F4N3O3 B8545855 (S)-1-Cyclopropyl-7-(3-((ethylamino)methyl)pyrrolidin-1-yl)-6-fluoro-4-oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid

(S)-1-Cyclopropyl-7-(3-((ethylamino)methyl)pyrrolidin-1-yl)-6-fluoro-4-oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B8545855
M. Wt: 441.4 g/mol
InChI Key: YNUWDZOIKHYORM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-Cyclopropyl-7-(3-((ethylamino)methyl)pyrrolidin-1-yl)-6-fluoro-4-oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound belonging to the quinolone class of antibiotics. This compound is known for its broad-spectrum antibacterial activity, making it a valuable agent in the treatment of various bacterial infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Cyclopropyl-7-(3-((ethylamino)methyl)pyrrolidin-1-yl)-6-fluoro-4-oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid involves multiple steps, starting from readily available precursors. The key steps include:

    Cyclopropylation: Introduction of the cyclopropyl group to the quinoline core.

    Fluorination: Incorporation of the fluorine atom at the 6-position.

    Pyrrolidinyl Substitution: Attachment of the 3-ethylaminomethyl-1-pyrrolidinyl group at the 7-position.

    Trifluoromethylation: Addition of the trifluoromethyl group at the 8-position.

    Carboxylation: Formation of the carboxylic acid group at the 3-position.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Chemical Reactions Analysis

Types of Reactions

(S)-1-Cyclopropyl-7-(3-((ethylamino)methyl)pyrrolidin-1-yl)-6-fluoro-4-oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, which may exhibit different biological activities and properties .

Scientific Research Applications

(S)-1-Cyclopropyl-7-(3-((ethylamino)methyl)pyrrolidin-1-yl)-6-fluoro-4-oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid has numerous scientific research applications, including:

    Chemistry: Used as a model compound for studying quinolone chemistry and developing new synthetic methodologies.

    Biology: Investigated for its antibacterial properties and mechanisms of action against various bacterial strains.

    Medicine: Explored for its potential use in treating bacterial infections, particularly those resistant to other antibiotics.

    Industry: Utilized in the development of new antibacterial agents and formulations

Mechanism of Action

The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately resulting in cell death. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-1-Cyclopropyl-7-(3-((ethylamino)methyl)pyrrolidin-1-yl)-6-fluoro-4-oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific substituents, which confer distinct pharmacokinetic and pharmacodynamic properties. These properties may result in improved efficacy, reduced resistance, and better patient outcomes compared to other quinolones .

Properties

Molecular Formula

C21H23F4N3O3

Molecular Weight

441.4 g/mol

IUPAC Name

1-cyclopropyl-7-[3-(ethylaminomethyl)pyrrolidin-1-yl]-6-fluoro-4-oxo-8-(trifluoromethyl)quinoline-3-carboxylic acid

InChI

InChI=1S/C21H23F4N3O3/c1-2-26-8-11-5-6-27(9-11)18-15(22)7-13-17(16(18)21(23,24)25)28(12-3-4-12)10-14(19(13)29)20(30)31/h7,10-12,26H,2-6,8-9H2,1H3,(H,30,31)

InChI Key

YNUWDZOIKHYORM-UHFFFAOYSA-N

Canonical SMILES

CCNCC1CCN(C1)C2=C(C=C3C(=C2C(F)(F)F)N(C=C(C3=O)C(=O)O)C4CC4)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-8-(trifluoromethyl)-3-quinolinecarboxylic acid (0.20 g, 0.61 mmol) 3-((N-ethylamino)methyl)pyrrolidine (0.20 g, 1.6 mmol) and NEt3 (0.20 g, 2 mmol) were refluxed with stirring under N2 in CH3CN (2 mL) for 2 hours. When the reaction mixture had cooled to 20° the yellow solid was collected by vacuum filtration, washed with water (5 mL) and ether (5 mL), and then dried at 110°/0.2 mm to give 1-cyclopropyl-7-(3-((N-ethylamino)methyl)pyrrolidinyl)-6-fluoro-1,4-dihydro-4-oxo-8-(trifluoromethyl)-3-quinolinecarboxylic acid (0.26 g, 97%) as a light yellow solid; mp 239°-241° C. C21H23N3O3F4 requires C, 57.14; H, 5.22; N, 9.52; F, 17.23%. Found, C, 56.77; H, 4.98; N, 9.34; F, 16.95%. Nmr (TFA) δ 9.37 (1H, s, H2), 8.09 (1H, d, J=13.8 Hz, H5), 7.2-7.5 (2H, br s, NH+2), 4.45-4.55 (1H, m, H1 pyrrolidinyl), 4.1-4.4 (2H, m, H5 pyrrolidinyl), 3.9-4.1 (2H, m, H1 cyclopropyl+pyrrolidinyl), 3.3-3.65 (4H, m, CH2s ethylaminomethyl), 2.9-3.1 (1H, m, H3 pyrrolidinyl), 2.5-2.65 (1H, m, H4 pyrrolidinyl), 1.9-2.1 (1H, m, H4 pyrrolidinyl), 1.5-1.8 (5H, m and t, J=7.1 Hz, cyclopropyl and CH3), 0.95-1.4 (2H, m, cyclopropyls). Ir (KBr) 1629, 1456, 1360 cm-1. MS 442 (4, M H⊕), 441 (4, M⊕).
Name
1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-8-(trifluoromethyl)-3-quinolinecarboxylic acid
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step Two

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